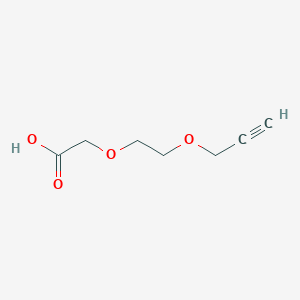
5-methoxypyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, featuring a methoxy group at the 5-position and an aldehyde group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxypyrimidine-4-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrimidine ring. The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Methanol, NaOH, HCl
Major Products Formed:
Oxidation: 5-Methoxypyrimidine-4-carboxylic acid
Reduction: 5-Methoxypyrimidine-4-methanol
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxypyrimidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 5-methoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
- 4-Methoxypyrimidine-5-carbaldehyde
- 5-Methoxy-2-pyrimidinecarboxaldehyde
- 5-Methoxy-6-methylpyrimidine-4-carbaldehyde
Comparison: 5-Methoxypyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and development .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxypyrimidine-4-carbaldehyde involves the reaction of 5-methoxypyrimidine-4-carboxylic acid with a reducing agent to form the aldehyde functional group.", "Starting Materials": [ "5-methoxypyrimidine-4-carboxylic acid", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 5-methoxypyrimidine-4-carboxylic acid in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring", "Heat the reaction mixture under reflux for a suitable amount of time (e.g. 2-4 hours)", "Allow the reaction mixture to cool to room temperature", "Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 5-methoxypyrimidine-4-carbaldehyde" ] } | |
Número CAS |
1526682-09-6 |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



